(S)-N,1-Dibenzylpyrrolidin-3-amine (S)-N,1-Dibenzylpyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17217634
InChI: InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-19-18-11-12-20(15-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m0/s1
SMILES:
Molecular Formula: C18H22N2
Molecular Weight: 266.4 g/mol

(S)-N,1-Dibenzylpyrrolidin-3-amine

CAS No.:

Cat. No.: VC17217634

Molecular Formula: C18H22N2

Molecular Weight: 266.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-N,1-Dibenzylpyrrolidin-3-amine -

Specification

Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
IUPAC Name (3S)-N,1-dibenzylpyrrolidin-3-amine
Standard InChI InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-19-18-11-12-20(15-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m0/s1
Standard InChI Key BHEXKVGLZMEJRQ-SFHVURJKSA-N
Isomeric SMILES C1CN(C[C@H]1NCC2=CC=CC=C2)CC3=CC=CC=C3
Canonical SMILES C1CN(CC1NCC2=CC=CC=C2)CC3=CC=CC=C3

Introduction

Chemical Structure and Stereochemical Significance

The molecular architecture of (S)-N,1-dibenzylpyrrolidin-3-amine features a five-membered pyrrolidine ring with two benzyl groups attached at the 1- and 3-positions. The stereocenter at the 3-position confers chirality, designated as the (S)-enantiomer. Key structural identifiers include:

  • IUPAC Name: (3S)-N,1-dibenzylpyrrolidin-3-amine

  • Canonical SMILES: C1CN(CC1NCC2=CC=CC=C2)CC3=CC=CC=C3

  • InChIKey: BHEXKVGLZMEJRQ-SFHVURJKSA-N

The stereochemistry critically influences molecular interactions, particularly in biological systems where enantioselectivity dictates binding affinity. Computational models, such as molecular docking, leverage this structural specificity to predict protein-ligand interactions.

Synthesis and Preparation

While detailed synthetic protocols for (S)-N,1-dibenzylpyrrolidin-3-amine remain proprietary, general routes for analogous pyrrolidine derivatives involve:

  • Ring-Closing Metathesis: Cyclization of diamine precursors using Grubbs catalysts.

  • Reductive Amination: Condensation of benzylamines with ketones or aldehydes followed by hydrogenation.

  • Chiral Resolution: Separation of enantiomers via chiral chromatography or enzymatic methods.

The compound’s synthesis is typically optimized for high enantiomeric excess (ee) to preserve its stereochemical integrity. Advanced techniques like asymmetric catalysis may further enhance yield and purity .

Physicochemical Properties

Basic Properties

PropertyValueSource
Molecular Weight266.4 g/mol
Molecular FormulaC₁₈H₂₂N₂
XLogP3-AA (Partition Coefficient)3.0
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Collision Cross-Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+267.18556166.4
[M+Na]+289.16750179.5
[M+NH₄]+284.21210175.8
[M-H]-265.17100173.3

These metrics, derived from ion mobility spectrometry, aid in characterizing the compound’s gas-phase behavior during mass spectrometry .

Biological Activity and Mechanistic Insights

Pyrrolidine derivatives are renowned for their ability to modulate protein functions, particularly in neurotransmitter systems. (S)-N,1-Dibenzylpyrrolidin-3-amine’s dual benzyl groups enhance lipophilicity, facilitating blood-brain barrier penetration. Key mechanistic hypotheses include:

  • Dopamine Receptor Modulation: Structural analogs exhibit affinity for D₂-like receptors, suggesting potential antipsychotic applications.

  • Enzyme Inhibition: The amine group may act as a hydrogen bond donor, inhibiting enzymes like monoamine oxidases (MAOs) .

Deep learning models predict strong interactions with G protein-coupled receptors (GPCRs), though experimental validation remains ongoing.

Applications in Drug Discovery

Lead Compound Optimization

The compound’s rigid pyrrolidine scaffold serves as a template for designing selective GPCR ligands. Substitutions at the benzyl groups are explored to fine-tune pharmacokinetic profiles.

Proteomics and Structural Biology

(S)-N,1-Dibenzylpyrrolidin-3-amine is utilized in molecular docking studies to map binding pockets of neurodegenerative disease targets, such as α-synuclein .

Research Trends and Future Directions

Recent advances highlight two promising areas:

  • Machine Learning-Guided Synthesis: Predictive algorithms optimize reaction conditions for scalable production.

  • Polypharmacology: Leveraging its multi-target potential to address complex disorders like Alzheimer’s disease .

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